molecular formula C23H23BrN4O2 B304101 N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No. B304101
M. Wt: 467.4 g/mol
InChI Key: YGWWQVLNSWVGLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide, also known as BTQ-7, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTQ-7 belongs to the family of hexahydroquinoline compounds and has been shown to exhibit promising pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is not fully understood, but it is believed to involve multiple pathways. Studies have shown that N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits the activity of various enzymes, including proteasome and histone deacetylase, which play critical roles in cancer cell growth and survival. Furthermore, N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to activate the p53 pathway, a tumor suppressor gene that plays a crucial role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide induces apoptosis and cell cycle arrest in cancer cells, inhibits the production of pro-inflammatory cytokines, and suppresses the replication of viruses. Furthermore, N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to enhance the cytotoxic effects of chemotherapy drugs, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several advantages for lab experiments. It exhibits potent anti-cancer, anti-inflammatory, and anti-viral activities, making it a valuable tool for studying these diseases. Furthermore, N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to enhance the cytotoxic effects of chemotherapy drugs, making it a potential candidate for combination therapy. However, the synthesis of N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex process that requires expertise in organic chemistry and can be challenging to scale up for large-scale production.

Future Directions

There are several future directions for N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide research. One area of research is to further elucidate the mechanism of action of N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and identify its molecular targets. Furthermore, studies are needed to investigate the pharmacokinetics and toxicity of N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in vivo. Finally, the development of more efficient and scalable synthesis methods for N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide will enable large-scale production and facilitate its use in preclinical and clinical studies.
Conclusion:
In conclusion, N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a novel compound that exhibits promising pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities. The synthesis of N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex process that requires expertise in organic chemistry and can be challenging to scale up for large-scale production. N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several advantages for lab experiments, including its potent activity against various diseases. Future research is needed to further elucidate the mechanism of action of N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide and investigate its pharmacokinetics and toxicity in vivo.

Synthesis Methods

The synthesis of N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves a multistep process that starts with the reaction of 5-bromopyridin-2-amine and 2,7,7-trimethyl-5-oxo-4-pyridinecarboxylic acid in the presence of a coupling agent. The resulting intermediate is then subjected to a series of reactions, including reduction, cyclization, and condensation, to yield the final product. The synthesis of N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex process that requires expertise in organic chemistry and can be challenging to scale up for large-scale production.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its anti-cancer activity. Studies have shown that N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. Furthermore, N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to enhance the cytotoxic effects of chemotherapy drugs, making it a potential candidate for combination therapy.
In addition to its anti-cancer activity, N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to exhibit anti-inflammatory and anti-viral activities. Studies have demonstrated that N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide suppresses the production of pro-inflammatory cytokines and inhibits the replication of various viruses, including influenza and dengue virus.

properties

Product Name

N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Molecular Formula

C23H23BrN4O2

Molecular Weight

467.4 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C23H23BrN4O2/c1-13-19(22(30)28-18-7-6-15(24)12-26-18)20(14-5-4-8-25-11-14)21-16(27-13)9-23(2,3)10-17(21)29/h4-8,11-12,20,27H,9-10H2,1-3H3,(H,26,28,30)

InChI Key

YGWWQVLNSWVGLO-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)NC4=NC=C(C=C4)Br

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

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